(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone
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Overview
Description
The compound (3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone represents a unique chemical entity with significant potential in various scientific fields, including chemistry, biology, medicine, and industry. This compound's intricate structure features a combination of diverse functional groups, making it a fascinating subject of study for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone typically involves a multi-step process. Key steps may include the formation of the triazole ring via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), followed by the incorporation of the azetidine moiety through a nucleophilic substitution reaction. The final step involves the attachment of the phenoxymethyl and trifluoromethoxyphenyl groups, which requires precise reaction conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of the synthetic routes for scalability, cost-effectiveness, and environmental impact. This could involve the use of continuous flow reactors, advanced catalysts, and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions It Undergoes
The compound (3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The presence of multiple functional groups allows for selective oxidation reactions, potentially leading to the formation of new derivatives.
Reduction: Reduction reactions can modify specific functional groups, altering the compound's reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as sodium borohydride or lithium aluminum hydride for reduction, and halides or other electrophiles for substitution reactions. Conditions vary depending on the desired reaction and product, but typically involve controlled temperatures, solvent choices, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions For instance, oxidation reactions could produce carboxylic acids or ketones, while reduction reactions might yield alcohols or amines
Scientific Research Applications
Chemistry
In chemistry, (3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone serves as a valuable building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, this compound has shown promise in various assays, including enzyme inhibition studies and cell-based assays. Its unique structure allows it to interact with biological targets in novel ways, making it a potential lead compound for drug discovery.
Medicine
In medicine, This compound could be explored for its therapeutic potential. Preliminary studies suggest it may have anti-inflammatory, anti-cancer, or antimicrobial properties, though further research is needed to confirm these effects.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers or coatings, where its unique chemical properties offer advantages in terms of durability, resistance, and functionality.
Mechanism of Action
The mechanism by which (3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone exerts its effects involves interactions with specific molecular targets and pathways. Its triazole ring and azetidine moiety can bind to enzymes or receptors, modulating their activity. The trifluoromethoxyphenyl group may enhance its binding affinity and specificity, leading to potent biological effects. Key pathways involved in its mechanism of action could include inhibition of kinases, modulation of signaling pathways, or interference with protein-protein interactions.
Comparison with Similar Compounds
Compared to other similar compounds, (3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone stands out due to its unique combination of functional groups
Similar Compounds
(3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-methoxyphenyl)methanone
(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone
(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-fluorophenyl)methanone
Each of these compounds shares structural similarities with This compound , yet they exhibit different reactivities and properties due to variations in their substituents and functional groups.
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Properties
IUPAC Name |
[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]-[3-(trifluoromethoxy)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N4O3/c21-20(22,23)30-18-8-4-5-14(9-18)19(28)26-11-16(12-26)27-10-15(24-25-27)13-29-17-6-2-1-3-7-17/h1-10,16H,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDXVCGBVEMVNHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CC=C2)OC(F)(F)F)N3C=C(N=N3)COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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